N-[(1S)-1-[4-(trifluoromethoxy)phenyl]ethyl]-6,7-dihydro-4H-pyrano[3,4-d][1,2]oxazole-3-carboxamide
Description
N-[(1S)-1-[4-(trifluoromethoxy)phenyl]ethyl]-6,7-dihydro-4H-pyrano[3,4-d][1,2]oxazole-3-carboxamide is a compound notable for its chemical structure and potential applications in various fields such as chemistry, biology, and medicine. It contains a trifluoromethoxy group attached to a phenyl ring, which contributes to its unique properties.
Properties
IUPAC Name |
N-[(1S)-1-[4-(trifluoromethoxy)phenyl]ethyl]-6,7-dihydro-4H-pyrano[3,4-d][1,2]oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O4/c1-9(10-2-4-11(5-3-10)24-16(17,18)19)20-15(22)14-12-8-23-7-6-13(12)25-21-14/h2-5,9H,6-8H2,1H3,(H,20,22)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USULGZRICYJNFZ-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC(F)(F)F)NC(=O)C2=NOC3=C2COCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)OC(F)(F)F)NC(=O)C2=NOC3=C2COCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S)-1-[4-(trifluoromethoxy)phenyl]ethyl]-6,7-dihydro-4H-pyrano[3,4-d][1,2]oxazole-3-carboxamide involves multiple steps:
Formation of the pyrano[3,4-d][1,2]oxazole core: : Starting materials often include oxirane derivatives and phenolic compounds. The reaction typically requires a strong base like sodium hydride and a suitable solvent such as dimethylformamide.
Attachment of the trifluoromethoxyphenyl group: : This step usually involves a nucleophilic substitution reaction where the trifluoromethoxyphenyl group is introduced. Common reagents include trifluoromethoxybenzene derivatives and halide leaving groups.
Carboxamide formation: : The final step involves the formation of the carboxamide group through an amidation reaction using amines and acid chlorides.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up by optimizing reaction conditions, solvent use, and purification processes to ensure high yield and purity. Continuous flow reactors might be employed to maintain consistent reaction conditions and enhance efficiency.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidative reactions, especially on the phenyl ring or oxazole moiety, leading to the formation of various oxidation products.
Reduction: : Reduction reactions can also occur, particularly targeting the carboxamide group to form amines.
Substitution: : Nucleophilic or electrophilic substitution reactions can modify the trifluoromethoxy or phenyl groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: : Reducing agents like lithium aluminium hydride or catalytic hydrogenation are typical.
Substitution: : Conditions often involve strong nucleophiles or electrophiles, such as halides or sulfonates, in polar solvents.
Major Products Formed from These Reactions
The products depend on the specific reaction but generally include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
N-[(1S)-1-[4-(trifluoromethoxy)phenyl]ethyl]-6,7-dihydro-4H-pyrano[3,4-d][1,2]oxazole-3-carboxamide is used as a building block in organic synthesis due to its reactive functional groups and stability.
Biology
In biological research, the compound may serve as a probe to study enzyme interactions or as a scaffold for drug design due to its unique molecular structure.
Medicine
Pharmacologically, it could be explored for its potential therapeutic properties, such as anti-inflammatory or anti-cancer activities, owing to its structural similarity to other bioactive molecules.
Industry
In industry, the compound might be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The exact mechanism of action for N-[(1S)-1-[4-(trifluoromethoxy)phenyl]ethyl]-6,7-dihydro-4H-pyrano[3,4-d][1,2]oxazole-3-carboxamide would depend on its application. In a biological context, it could interact with specific proteins or enzymes, modifying their function and leading to downstream effects. The trifluoromethoxy group, known for enhancing the lipophilicity and metabolic stability of compounds, might contribute to its effectiveness by improving its bioavailability and interaction with molecular targets.
Comparison with Similar Compounds
Similar Compounds
N-[(1S)-1-phenylethyl]-6,7-dihydro-4H-pyrano[3,4-d][1,2]oxazole-3-carboxamide: : Lacks the trifluoromethoxy group, possibly resulting in different physicochemical properties.
N-[(1S)-1-[4-methoxyphenyl]ethyl]-6,7-dihydro-4H-pyrano[3,4-d][1,2]oxazole-3-carboxamide: : Similar structure but with a methoxy group, which might affect its reactivity and interactions.
N-[(1S)-1-[4-(trifluoromethyl)phenyl]ethyl]-6,7-dihydro-4H-pyrano[3,4-d][1,2]oxazole-3-carboxamide: : Similar to the target compound but with a trifluoromethyl group instead of trifluoromethoxy.
Uniqueness
N-[(1S)-1-[4-(trifluoromethoxy)phenyl]ethyl]-6,7-dihydro-4H-pyrano[3,4-d][1,2]oxazole-3-carboxamide stands out due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric effects, potentially leading to unique biological activities and synthetic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
